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Compound of Interest

Compound Name: (2S)-2-(Methylamino)propan-1-OL

Cat. No.: B1601013

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(Methylamino)propan-1-ol, also known by its synonym (S)-N-methylalaninol, is a chiral
amino alcohol with the CAS number 40916-73-2. Structurally derived from the natural amino
acid L-alanine, this compound serves as a critical and versatile chiral building block in modern
organic synthesis. Its stereochemically defined structure, featuring both a primary alcohol and a
secondary amine, makes it a valuable precursor and chiral auxiliary in the asymmetric
synthesis of complex, biologically active molecules. The precise (S)-configuration of its
stereocenter is frequently essential for imparting the desired pharmacological activity in the
final target compounds.[1]

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
applications of (2S)-2-(Methylamino)propan-1-ol, with a focus on its role in asymmetric
synthesis. Detailed experimental protocols and structured data are presented to facilitate its
use in research and development.

Chemical and Physical Properties

(2S)-2-(Methylamino)propan-1-ol is a clear, light-colored liquid at room temperature. A
summary of its key physical and chemical properties is provided in the table below.
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Property Value Source(s)

CAS Number 40916-73-2 [2]

Molecular Formula CsH11NO [2]

Molecular Weight 89.14 g/mol [11[2]
2S)-2-(methylamino)propan-1-

IUPAC Name (28)-2-(methy Jprop [2]
ol
(S)-N-methylalaninol, (S)-2-

Synonyms ) [1]
(Methylamino)-1-propanol

Appearance Clear, light-colored liquid

Boiling Point 73 °C @ 11 Torr ChemicalBook

Density 0.880 £ 0.06 g/cm3 (Predicted) = ChemicalBook

pKa 14.77 + 0.10 (Predicted) ChemicalBook

SMILES CN--INVALID-LINK--CO [2]
PXWASTUQOKUFKY-

InChl Key [1]
BYPYZUCNSA-N

Synthesis

The synthesis of (2S)-2-(Methylamino)propan-1-ol typically starts from the readily available

chiral precursor, L-alanine. The process involves two main steps: the reduction of the

carboxylic acid group to a primary alcohol, followed by the N-methylation of the primary amine.

Synthesis of the Precursor: (S)-2-Aminopropan-1-ol (L-

Alaninol)

A common method for the synthesis of L-alaninol is the reduction of L-alanine using a strong

reducing agent like lithium aluminum hydride (LiAIH4).[3][4]

Experimental Protocol: Reduction of L-Alanine to L-Alaninol[3]

o Materials:
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o L-Alanine (20 g, 0.22 mol)

o Lithium aluminum hydride (17 g, 0.43 mol)

o Dry Tetrahydrofuran (THF) (600 ml)

o Saturated potassium carbonate solution (~100 ml)
o Argon atmosphere

o |lce/water bath

e Procedure:

o Suspend lithium aluminum hydride in dry THF under an argon atmosphere in a flask
cooled in an ice/water bath (0 °C).

o Add solid L-alanine in small portions to the suspension.

o After the addition is complete, slowly heat the mixture to reflux and maintain for 12-16
hours (overnight).

o Cool the reaction mixture in an ice/water bath.

o Very slowly and cautiously add a saturated aqueous solution of potassium carbonate to
guench the excess LiAlHa.

o Filter the resulting mixture to remove the aluminum salts.

o Remove the solvent (THF) from the filtrate under reduced pressure.

o Distill the residue under high vacuum to yield pure (S)-2-aminopropan-1-ol.
o Expected Yield: Approximately 77% (12.7 g).

N-methylation of (S)-2-Aminopropan-1-ol

While a specific detailed protocol for the N-methylation of L-alaninol to (2S)-2-
(Methylamino)propan-1-ol is not readily available in the searched literature, a general
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approach for the N-methylation of amino acids can be adapted. One common method involves
reductive amination.

Conceptual Experimental Protocol: N-methylation via Reductive Amination
e Materials:

o (S)-2-Aminopropan-1-ol

o

Formaldehyde (aqueous solution)

[e]

Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic
hydrogenation)

[e]

Suitable solvent (e.g., methanol, water)

o

Acid for pH adjustment (e.g., formic acid or acetic acid)

e Procedure:

[e]

Dissolve (S)-2-aminopropan-1-ol in a suitable solvent.

o Add an equimolar amount of formaldehyde. The primary amine will react with
formaldehyde to form an intermediate imine or iminium ion.

o Add the reducing agent portion-wise while monitoring the reaction temperature.

o Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC or GC-MS).

o Perform an appropriate work-up, which may involve pH adjustment, extraction with an
organic solvent, and drying of the organic layer.

o Purify the crude product by distillation under reduced pressure to obtain (2S)-2-
(Methylamino)propan-1-ol.

Applications in Asymmetric Synthesis
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The primary application of (2S)-2-(Methylamino)propan-1-ol is as a chiral auxiliary. A chiral
auxiliary is a molecule that is temporarily incorporated into a substrate to direct the
stereochemical outcome of a subsequent reaction. After the desired stereocenter has been
created, the auxiliary can be cleaved and ideally recycled.[1][5]

Asymmetric Alkylation

(2S)-2-(Methylamino)propan-1-ol can be used to direct the diastereoselective alkylation of
enolates.[1] The general workflow is as follows:

e Amide Formation: The chiral amino alcohol is first reacted with a carboxylic acid to form a
chiral amide.

e Enolate Formation: The amide is then treated with a strong, non-nucleophilic base (e.qg.,
LDA) to form a chiral enolate. The stereocenter on the amino alcohol backbone shields one
face of the enolate.

» Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide). The
electrophile preferentially attacks the less sterically hindered face of the enolate, leading to
the formation of a new stereocenter with a high degree of stereocontrol.

o Auxiliary Cleavage: The chiral auxiliary is then cleaved from the alkylated product, typically
by hydrolysis, to yield the desired enantiomerically enriched carboxylic acid derivative.

Experimental Workflow for Asymmetric Alkylation
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Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Biological Activity
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There is limited publicly available information on the direct biological activity or signaling
pathways of (2S)-2-(Methylamino)propan-1-ol itself. Its significance in drug development
stems from its role as a chiral precursor to pharmacologically active molecules. The biological
activity of its derivatives is an active area of research, with potential applications in modulating
neurotransmitter systems.[1] For instance, it is a known precursor in the synthesis of d-
pseudoephedrine, a sympathomimetic amine.[1]

Due to the lack of specific data on its interaction with biological pathways, a signaling pathway
diagram cannot be provided at this time.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of (2S)-2-
(Methylamino)propan-1-ol. While a comprehensive public database of its spectra is not
readily available, typical spectral features can be predicted based on its structure.

Spectroscopy Expected Features

Signals corresponding to the methyl group
attached to the nitrogen, the other methyl group,
the methine proton, the methylene protons of
1H NMR the alcohol, and the protons of the amine and
hydroxyl groups. The chemical shifts and
coupling patterns would be characteristic of the

structure.

Four distinct carbon signals corresponding to
13C NMR the two methyl groups, the methine carbon, and

the methylene carbon.

Broad O-H and N-H stretching bands in the
region of 3300-3500 cm~1, C-H stretching bands
just below 3000 cm~1, and C-O and C-N

stretching bands in the fingerprint region.

IR Spectroscopy

A molecular ion peak corresponding to its
Mass Spectrometry molecular weight (89.14 g/mol ) and

characteristic fragmentation patterns.
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Safety Information

(2S)-2-(Methylamino)propan-1-ol is a chemical that should be handled with appropriate safety
precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from
the supplier before use. General safety recommendations include wearing protective gloves,
eye protection, and a lab coat. It should be used in a well-ventilated area.[2]

Conclusion

(2S)-2-(Methylamino)propan-1-OL is a valuable chiral building block in organic synthesis,
primarily utilized as a chiral auxiliary to control the stereochemical outcome of reactions such
as asymmetric alkylations. Its synthesis from L-alanine makes it an accessible and important
tool for the preparation of enantiomerically pure compounds, particularly in the field of drug
development. While information on its direct biological activity is scarce, its role as a precursor
to pharmacologically active molecules underscores its importance in medicinal chemistry.
Further research into its applications and the development of detailed, publicly available
spectroscopic and reaction data will undoubtedly enhance its utility for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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